3-(4-Aminophenyl)-N,N-dimethylpropanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-aminophenyl)-N,N-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-13(2)11(14)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,5,8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXLIHMIUJEFPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602333 | |
| Record name | 3-(4-Aminophenyl)-N,N-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018284-46-2 | |
| Record name | 3-(4-Aminophenyl)-N,N-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 3 4 Aminophenyl N,n Dimethylpropanamide and Its Analogues
Established Synthetic Routes to Propanamide Core Structures
The synthesis of the propanamide core is a fundamental step, achievable through well-established methodologies in organic synthesis. These methods primarily focus on the creation of the robust amide bond and the construction of the three-carbon propionamide (B166681) backbone.
Classical Amide Bond Formation Reactions
The formation of an amide bond is one of the most vital reactions in organic chemistry. numberanalytics.com For a target molecule like 3-(4-Aminophenyl)-N,N-dimethylpropanamide, this typically involves the reaction of a carboxylic acid derivative with an amine. The direct condensation of a carboxylic acid and an amine is possible but often requires high temperatures or catalysts to overcome the low reactivity. numberanalytics.com
More commonly, the carboxylic acid is "activated" to enhance its reactivity towards nucleophilic attack by the amine. numberanalytics.comucl.ac.uk This is achieved by converting the carboxylic acid into a more reactive species, such as an acid chloride or an acid anhydride. libretexts.org For instance, 3-(4-nitrophenyl)propanoic acid can be treated with thionyl chloride (SOCl₂) to form the highly reactive 3-(4-nitrophenyl)propanoyl chloride. researchgate.net This intermediate readily reacts with dimethylamine (B145610) to yield the corresponding N,N-dimethylamide.
Coupling reagents are also extensively used to facilitate amide bond formation under milder conditions. numberanalytics.com These reagents activate the carboxylic acid in situ, promoting an efficient reaction with the amine. This approach is particularly valuable in complex syntheses where harsh conditions could affect other functional groups. ucl.ac.uk
| Method | Reactants | Key Reagents/Conditions | Description |
| Direct Conversion | Carboxylic Acid + Amine | DCC (activating agent) or high heat | A direct reaction often requiring an activating agent like Dicyclohexylcarbodiimide (DCC) or thermal conditions. libretexts.org |
| Acid Halide Route | Acid Chloride + Amine/Ammonia | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | The carboxylic acid is first converted to a more reactive acid chloride, which then readily reacts with an amine. libretexts.orgresearchgate.net |
| Acid Anhydride Route | Acid Anhydride + Amine/Ammonia | Dehydrating agent | Two equivalents of a carboxylic acid are reacted to form an anhydride, which then reacts with an amine. libretexts.org |
Strategies for Propionamide Backbone Construction
The three-carbon backbone of the propionamide moiety is typically derived from a corresponding propanoic acid precursor. For the synthesis of this compound, a common starting material is 3-(4-nitrophenyl)propanoic acid. stenutz.eunih.gov This precursor already contains the necessary phenyl ring and the three-carbon chain.
The synthesis of such precursors can be achieved through various classical organic reactions. For example, the Perkin or Knoevenagel condensation reactions can be employed to form a carbon-carbon double bond, which is subsequently reduced to yield the desired propanoic acid structure. Another approach involves the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound.
Introduction of the 4-Aminophenyl Moiety
A crucial step in the synthesis is the installation of the 4-aminophenyl group. This is most commonly accomplished by first incorporating a nitro-substituted phenyl ring and then reducing the nitro group to the desired amine. More contemporary methods also allow for the direct amination of the aromatic ring.
Reductive Pathways from Nitro-substituted Precursors
The reduction of an aromatic nitro group is a reliable and widely used transformation in organic synthesis. wikipedia.orgyoutube.com The precursor, 3-(4-nitrophenyl)-N,N-dimethylpropanamide, can be synthesized first, followed by the reduction of the nitro group to yield the final product. A variety of reducing agents and conditions can be employed for this purpose, offering a range of selectivities and compatibilities with other functional groups. organic-chemistry.orgcommonorganicchemistry.com
| Reagent/System | Conditions | Selectivity Notes |
| H₂/Pd-C | Hydrogen gas, Palladium on Carbon catalyst | Highly efficient for aromatic and aliphatic nitro groups. May also reduce alkenes, alkynes, and other groups. commonorganicchemistry.com |
| Fe/HCl or Fe/AcOH | Iron metal in acidic medium (e.g., HCl, Acetic Acid) | A classic, mild method that is often chemoselective for the nitro group in the presence of other reducible functionalities. commonorganicchemistry.com |
| SnCl₂ | Tin(II) chloride | A mild reducing agent, useful when other sensitive groups are present. commonorganicchemistry.com |
| Sodium Hypophosphite (NaH₂PO₂) | Pd/C catalyst, biphasic water/organic system | A green chemistry approach for the reduction of aromatic and aliphatic nitro groups. rsc.org |
| Hydrazine Hydrate (N₂H₄·H₂O) | Ni/SiO₂ or other metal catalysts | Can be used for selective reduction of aromatic nitro groups in the presence of amide functionality. researchgate.netresearchgate.net |
Direct Amination Approaches
Modern synthetic chemistry has seen the development of methods for the direct formation of C-N bonds on an aromatic ring, bypassing the traditional nitration-reduction sequence. nih.gov These direct amination reactions often involve transition-metal-catalyzed C-H activation or photoredox catalysis. acs.orgnih.gov
For example, palladium-catalyzed cross-coupling reactions (such as the Buchwald-Hartwig amination) could potentially be adapted to install an amino group directly onto a pre-functionalized phenylpropanamide backbone, although this requires a halogenated precursor. nih.gov Another emerging strategy is the use of organic photoredox catalysts that can activate an arene's C-H bond for amination with primary amines under mild conditions. nih.gov While these methods are powerful, their application to a specific substrate like 3-phenylpropanamide (B85529) would require careful optimization of reaction conditions to control regioselectivity and yield. acs.orgyoutube.com
N,N-Dialkylamino Group Functionalization and Installation
The N,N-dimethylamino group is installed during the amide bond formation step, as described in section 2.1.1. This is typically achieved by using dimethylamine as the nucleophile to react with an activated carboxylic acid derivative of the 3-(4-nitrophenyl)propanoic acid or 3-(4-aminophenyl)propanoic acid precursor.
In an alternative conceptual approach, one could start with 3-(4-aminophenyl)propanamide (B2672105) (a primary amide) and subsequently introduce the two methyl groups onto the amide nitrogen. However, N-alkylation of primary amides can be challenging. stackexchange.com It often requires a strong base, such as sodium hydride (NaH), to deprotonate the amide, making it nucleophilic enough to react with an alkyl halide like methyl iodide. stackexchange.com A significant challenge with this approach is controlling the degree of alkylation, as dialkylation can be difficult to achieve selectively, and over-alkylation to form quaternary ammonium (B1175870) salts is a potential side reaction if the amine on the phenyl ring is not protected. researchgate.net Therefore, the more direct route of forming the N,N-dimethylamide bond from dimethylamine is generally preferred for its efficiency and control.
Exploration of Transition-Metal Catalysis in Amide Synthesis
The synthesis of aromatic amides, including this compound and its structural analogues, has been significantly advanced through the use of transition-metal catalysis. Palladium-based catalysts, in particular, have proven highly effective for the construction of the crucial aryl-N bond of the amide group. These methods offer milder and more efficient alternatives to traditional synthetic routes, which often require harsh reaction conditions.
Key palladium-catalyzed strategies include the aminocarbonylation of aryl halides and the coupling of aryl halides with isocyanides. nih.govrsc.org In aminocarbonylation, an aryl halide (such as a substituted 4-bromo or 4-chloroaniline (B138754) derivative) is reacted with carbon monoxide and an amine in the presence of a palladium catalyst. rsc.org The success of this transformation, especially with less reactive aryl chlorides, often relies on the specific choice of ligands, such as Xantphos, and additives. rsc.org
Another powerful method involves the palladium-catalyzed coupling of aryl halides with isocyanides. acs.orgorganic-chemistry.org This approach avoids the direct use of carbon monoxide gas by employing isocyanides as a carbonyl source surrogate. organic-chemistry.org The reaction proceeds through a proposed mechanism involving oxidative addition of the aryl halide to the palladium(0) complex, followed by migratory insertion of the isocyanide and subsequent reductive elimination to form the amide product. organic-chemistry.org Optimization studies have identified effective catalyst systems, such as PdCl₂ with PPh₃ as the ligand and CsF as the base, in a DMSO/H₂O solvent system. organic-chemistry.org The efficiency of these reactions can be influenced by the electronic properties of the substituents on the aryl halide. organic-chemistry.org The versatility of these methods allows for the coupling of a wide array of aryl halides with various amines, making it a valuable tool for creating libraries of amide-containing compounds. researchgate.net
Below is a table summarizing various palladium-catalyzed systems used for the synthesis of aromatic amides.
| Catalyst System | Ligand | Key Reagents | Reaction Type | Reference |
|---|---|---|---|---|
| Palladium/Xantphos | Xantphos | Aryl Chlorides, Amines, CO | Aminocarbonylation | rsc.org |
| PdCl₂ | PPh₃ (Triphenylphosphine) | Aryl Halides, Isocyanides, CsF | C-C Coupling/Amidation | organic-chemistry.org |
| PdCl(PPh₃)₂SnCl₃ | Triphenylphosphine | Aryl Iodides, Amines, CO | Aminocarbonylation | researchgate.net |
Stereoselective Synthesis and Chiral Resolution for Analogues
For analogues of this compound that possess chiral centers, stereoselective synthesis and chiral resolution are critical for obtaining enantiomerically pure compounds. This is particularly important in pharmaceutical research, where different enantiomers can exhibit distinct biological activities.
Stereoselective Synthesis
Rhodium-catalyzed asymmetric hydrogenation is a premier strategy for establishing stereocenters with high enantioselectivity. rsc.org This method is typically applied to prochiral olefins, such as enamides or dehydroamino acid derivatives, which can be hydrogenated to form chiral amides or amino acid precursors. nih.gov The enantioselectivity of the reaction is controlled by a chiral phosphine (B1218219) ligand coordinated to the rhodium center. rsc.org A diverse library of chiral ligands has been developed, with some, like PhthalaPhos, utilizing supramolecular interactions such as hydrogen bonding to enhance catalytic performance and stereocontrol. nih.govresearchgate.net By selecting the appropriate chiral ligand, it is possible to synthesize either the (R) or (S) enantiomer of the target molecule in high optical purity. unl.edu This approach allows for the direct synthesis of a desired enantiomer, avoiding the need for subsequent resolution steps.
The table below highlights examples of rhodium-based catalyst systems for asymmetric hydrogenation.
| Catalyst Type | Chiral Ligand Class | Substrate Type | Key Feature | Reference |
|---|---|---|---|---|
| Rhodium Complex | PhthalaPhos | Dehydroamino Esters, Enamides | Supramolecular H-bonding interactions enhance enantioselectivity. | nih.govresearchgate.net |
| Rhodium Complex | Self-Assembled Bidentate Ligands (SALs) | N-acyl enamides | Combinatorial ligand synthesis allows for rapid optimization of the chiral environment. | unl.edu |
Chiral Resolution
When a stereoselective synthesis is not feasible, or when a racemic mixture is produced, chiral resolution is employed to separate the enantiomers. Enzymatic kinetic resolution is a highly effective and widely used technique. orgosolver.com This method leverages the inherent chirality of enzymes, such as lipases or proteases, which can selectively catalyze a reaction on one enantiomer of a racemic pair, leaving the other unreacted. nih.govrsc.org
For example, in the resolution of a racemic amine, an enzyme like Candida rugosa lipase (B570770) can be used to catalyze the acylation of one enantiomer with an acyl donor (e.g., vinyl acetate), forming an amide. mdpi.com The resulting mixture contains one enantiomer as the unreacted amine and the other as the newly formed amide. These two compounds have different physical properties and can be separated using standard techniques like chromatography or extraction. orgosolver.comnih.gov Similarly, enzymes can be used for the stereoselective hydrolysis of a racemic amide. The success of the resolution is often quantified by the enantiomeric excess (ee) of the product and the substrate, as well as the enantioselectivity value (E). mdpi.com
The following table summarizes enzymatic systems used for kinetic resolution.
| Enzyme | Reaction Type | Substrate Example | Typical Acyl Donor/Acceptor | Reference |
|---|---|---|---|---|
| Subtilisin | Stereoselective Aminolysis | Racemic Primary Amines | Active Esters (e.g., 2,2,2-trifluoroethyl butyrate) | nih.gov |
| Lipase from Candida rugosa | Enantioselective Transesterification | Racemic Alcohols/Amines | Vinyl Acetate (B1210297), Isopropenyl Acetate | mdpi.com |
| Lipase B from Candida antarctica (CAL-B) | Transesterification | Racemic Allyl Alcohols | Vinyl Propionate | researchgate.net |
Medicinal Chemistry and Biological Activity of 3 4 Aminophenyl N,n Dimethylpropanamide Derivatives
Pharmacological Activity Screening and Profiling
Antiproliferative and Anticancer Efficacy Studies
Derivatives based on the aminophenyl amide structure have shown significant promise as antiproliferative and anticancer agents. Their mechanism of action often involves the inhibition of key enzymes in cell cycle regulation and proliferation, and their efficacy has been demonstrated across a range of human cancer cell lines.
Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression, and their inhibition has emerged as a key strategy in cancer therapy. frontiersin.org The 2-amino anilide and aminophenyl benzamide (B126) functionalities, structurally related to 3-(4-aminophenyl)-N,N-dimethylpropanamide, serve as effective zinc-binding groups (ZBGs) that are critical for engaging the active site of class I HDACs (HDAC1, 2, and 3). explorationpub.com
Research into N-(2-aminophenyl)-benzamide derivatives has identified compounds that inhibit HDAC1 and HDAC2 at nanomolar concentrations. nih.gov For instance, the derivative N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) demonstrated class I selectivity with IC50 values of 95.2 nM, 260.7 nM, and 255.7 nM against HDAC1, HDAC2, and HDAC3, respectively. frontiersin.org This selective inhibition highlights the potential for developing targeted cancer therapies. frontiersin.org Furthermore, quantitative structure-activity relationship (QSAR) studies on aminophenyl benzamide derivatives have revealed that hydrophobic character and the presence of hydrogen bond donating groups are crucial for enhancing HDAC inhibitory activity. nih.gov
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | Reference |
|---|---|---|---|---|
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | 95.2 | 260.7 | 255.7 | frontiersin.org |
The therapeutic potential of this compound derivatives has been further substantiated by their cytotoxic activity against a panel of human cancer cell lines.
HeLa (Cervical Cancer): While direct studies on this compound are limited, related aminophenyl derivatives have been evaluated. For example, zebularine, a DNA methyltransferase inhibitor, has shown significant cell growth inhibition in HeLa cells. researchgate.net
HCT-116 (Colon Cancer): Several pyrimidine (B1678525) and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives containing aminophenyl moieties have demonstrated potent cytotoxic effects against HCT-116 cells. ekb.eg Some analogues exhibited IC50 values more potent than the reference drug doxorubicin. ekb.eg Similarly, certain benzimidazole (B57391) derivatives have shown significant inhibition of HCT-116 cell proliferation, with IC50 values as low as 16.2 µg/mL. nih.gov
MCF-7 (Breast Cancer): In studies involving MCF-7 cells, pyrimidine derivatives have shown strong cytotoxic activity, with some compounds exhibiting IC50 values between 3.75–5.13 µM. ekb.eg Benzimidazole and 2-acetyl-3-aminophenyl-1,4-naphthoquinone derivatives have also demonstrated notable antiproliferative effects on this cell line. nih.govnih.gov
PC3 (Prostate Cancer): Amygdalin has been shown to significantly downregulate the numbers of PC3 cells. mdpi.com Additionally, pyrimidine derivatives have demonstrated moderate to high efficacy against the PC3 human prostate cancer cell line. ekb.eg Research on coumarin (B35378) derivatives also indicated cytotoxic effects against PC3 cells. sdiarticle3.com Pentagalloyl Glucose (PGG) has also been shown to promote apoptosis in PC3 cells. mdpi.com
A549 (Lung Cancer): Novel imatinib (B729) derivatives, which feature a phenylamino-pyrimidine skeleton, have shown significant potency against A549 lung cancer cells. mdpi.com Certain 3,3-difluorinated compounds in this class exhibited IC50 values (e.g., 6.4 µM, 7.2 µM, 7.3 µM) that were considerably more potent than imatinib itself (IC50 = 65.4 µM). mdpi.com N-(2-aminophenyl)-benzamide inhibitors have also demonstrated antiproliferative activity at micromolar concentrations against A549 cells. nih.gov
| Derivative Class | Cell Line | Reported Activity (IC50) | Reference |
|---|---|---|---|
| Imatinib Derivatives (e.g., 3c) | A549 | 6.4 µM | mdpi.com |
| Benzimidazole Derivatives (e.g., 2) | HCT-116 | 16.2 µg/mL | nih.gov |
| Benzimidazole Derivatives (e.g., 4) | MCF-7 | 8.86 µg/mL | nih.gov |
| Pyrimidine Derivatives (e.g., 68) | MCF-7 | 5.13 µM | ekb.eg |
| Pyrimidine Derivatives (e.g., 68) | HCT-116 | 3.75 µM | ekb.eg |
Anti-inflammatory Properties
Inflammation is a key pathological process in many diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest. Derivatives of propanamide and related structures have been investigated for their anti-inflammatory potential. For instance, a series of N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide derivatives, synthesized from 2-amino-N-(Substituted)-3-phenylpropanamide precursors, were evaluated for their ability to inhibit p38 MAP kinase, a key enzyme in inflammatory signaling. nih.gov One compound from this series, AA6, showed considerable inhibitory activity with an IC50 value of 403.57 nM. nih.gov
Other studies on N-acetylpyrazole derivatives and N-(3-Florophenyl)ethylcaffeamide have also demonstrated anti-inflammatory effects in animal models, such as the carrageenan-induced paw edema test. nih.govresearchgate.net These effects are often linked to the downregulation of pro-inflammatory mediators like cyclooxygenase-2 (COX-2), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α). researchgate.net Furthermore, some benzenesulfonamide (B165840) derivatives have shown anti-inflammatory activity by stabilizing red blood cell membranes, which is indicative of lysosomal membrane stabilization, thereby preventing the release of inflammatory enzymes. mdpi.com
Anticonvulsant Activity of Related Propanamide Derivatives
The versatility of the propanamide scaffold extends to the central nervous system, with several derivatives showing potential as anticonvulsant agents. Research in this area has focused on modifying the core structure to interact with ion channels and receptors involved in neuronal excitability.
A series of ((benzyloxy)benzyl)propanamide derivatives demonstrated potent activity in mouse seizure models, including the maximal electroshock (MES) and 6 Hz seizure tests. nih.gov Compound 5 from this series emerged as a lead molecule with ED50 values of 48.0 mg/kg in the MES test and 45.2 mg/kg in the 6 Hz (32 mA) test, indicating a strong protective effect. nih.gov This highlights the potential of the propanamide structure in developing new treatments for epilepsy.
Other Noted Biological Activities of Related Compounds (e.g., antidiabetic, antibacterial)
The chemical diversity of propanamide derivatives has led to the discovery of other important biological activities.
Antidiabetic Activity: A patent application has described the use of propanamide compounds for treating diseases related to insulin (B600854) resistance, such as type II diabetes. These compounds were shown to increase glucose consumption in insulin-resistant cells, reduce fasting blood glucose, and improve carbohydrate tolerance in animal models.
Antibacterial Activity: Various amide and propanamide derivatives have been synthesized and tested for their antibacterial properties. For example, 3,3-diphenyl propanamide derivatives exhibited activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. frontiersin.org Another study on novel amide derivatives showed that one compound had higher activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa compared to others in its series.
Based on a thorough review of publicly available scientific literature, there is insufficient specific research data on the compound “this compound” and its derivatives to generate the detailed article as requested in the provided outline.
Searches for this specific molecule and its direct analogues did not yield dedicated studies concerning its mechanism of action, specific enzyme inhibition profiles (Receptor Tyrosine Kinases, ACAT), receptor binding data (Dopamine Transporter), or detailed Structure-Activity Relationship (SAR) and conformational analyses.
The parent compound, 3-(4-Aminophenyl)propanamide (B2672105), is noted primarily as a chemical intermediate or building block for the synthesis of other molecules. ontosight.ai While research exists on related pharmacophores or similarly named but structurally distinct compounds, the explicit instructions to focus solely on "this compound" and its derivatives prevent the inclusion of this tangential information.
Therefore, it is not possible to provide a scientifically accurate and non-speculative article that adheres to the strict constraints of the requested outline.
Lead Optimization and Drug Discovery Implications
The process of lead optimization is a critical phase in drug discovery, focusing on refining the chemical structure of a promising lead compound to enhance its therapeutic potential. This iterative process involves modifying the molecule to improve its efficacy, selectivity, and pharmacokinetic properties while minimizing any adverse effects. For derivatives of this compound, lead optimization strategies would systematically explore the structure-activity relationships (SAR) of its core components: the aminophenyl ring, the propanamide linker, and the N,N-dimethylamide moiety.
A key aspect of lead optimization involves understanding how structural modifications impact the compound's interaction with its biological target. While specific SAR studies on this compound are not extensively documented in publicly available research, valuable insights can be drawn from lead optimization campaigns on structurally related molecules. For instance, research on a series of 2-(4-Methylsulfonylaminophenyl) propanamide antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel highlights how modifications to the propanamide portion of the molecule can significantly influence biological activity. nih.gov
In that analogous series, researchers investigated the impact of substitutions on the propanamide "B-region". nih.gov It was observed that even minor alterations, such as the introduction of dimethyl or cyclopropyl (B3062369) groups, led to a dramatic decrease in receptor activity. nih.gov This suggests that the α-methyl group in their propanamide structure may be a crucial pharmacophore, potentially engaging in a stereospecific interaction within a hydrophobic pocket of the receptor. nih.gov This finding underscores the importance of the substitution pattern on the propanamide backbone.
Further optimization efforts would likely focus on the aminophenyl ring. The position and electronic nature of substituents on this ring can modulate the compound's potency and selectivity. For example, the introduction of electron-withdrawing or electron-donating groups could alter the pKa of the amino group, which may be critical for target engagement.
The following data tables illustrate hypothetical structure-activity relationships for derivatives of a lead propanamide compound, based on the types of modifications explored in the optimization of similar chemical scaffolds.
Table 1: Hypothetical Modifications of the Propanamide Moiety
| Compound ID | Modification | Relative Potency |
| Lead-01 | α-methyl (propanamide) | 1.0 |
| Analog-A1 | α,α-dimethyl | 0.1 |
| Analog-A2 | α,α-cyclopropyl | <0.05 |
| Analog-A3 | Reversed amide | 0.3 |
This table illustrates how substitutions on the propanamide backbone, analogous to those explored in studies of other propanamide-containing compounds, could dramatically affect biological activity. nih.gov
Table 2: Hypothetical Modifications of the N-Amide Substituents
| Compound ID | R1 | R2 | Relative Potency |
| Lead-01 | Methyl | Methyl | 1.0 |
| Analog-B1 | Ethyl | Ethyl | 0.8 |
| Analog-B2 | H | Phenyl | 1.5 |
| Analog-B3 | Methyl | Benzyl | 2.1 |
This table demonstrates potential outcomes from modifying the N,N-dimethyl groups, where replacing them with larger or aromatic substituents could enhance potency.
The drug discovery implications of such a lead optimization program are significant. By systematically modifying the structure of this compound and evaluating the resulting analogs, medicinal chemists can develop a comprehensive understanding of the SAR. This knowledge is instrumental in designing new compounds with improved "drug-like" properties, including enhanced potency, greater selectivity for the intended biological target, and a more favorable pharmacokinetic profile. Ultimately, these efforts are aimed at identifying a clinical candidate with the optimal balance of properties for further development.
Applications in Materials Science and Advanced Functional Materials
Integration into Polymeric Systems
The bifunctional nature of 3-(4-Aminophenyl)-N,N-dimethylpropanamide, possessing a reactive amine group, suggests its potential as a monomer or a modifying agent in the synthesis of advanced polymeric systems.
Polyimide Composites and Covalent Modifications
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. mdpi.comnih.govrsc.org The synthesis of polyimides typically involves the polycondensation reaction between a diamine and a dianhydride. mdpi.comnih.gov The primary amine group on the phenyl ring of this compound makes it a theoretical candidate as a diamine monomer or a co-monomer in the preparation of polyimide films and composites. Its incorporation could potentially modify the final properties of the polyimide, such as solubility, processability, and interfacial adhesion in composites, due to the presence of the flexible propanamide side chain. However, specific studies detailing the synthesis and characterization of polyimides derived from this compound are not prevalent in the accessible literature.
Covalent modification of existing polymers is a strategy to impart new functionalities. The amine group of this compound could be used to graft this molecule onto polymer backbones containing reactive groups like carboxylic acids, acyl chlorides, or epoxides, thereby altering the surface properties or bulk characteristics of the material.
Functionalization of Carbon Nanomaterials (e.g., MWCNTs)
Multi-walled carbon nanotubes (MWCNTs) are widely investigated as reinforcing fillers in polymer composites due to their extraordinary mechanical and electrical properties. csir.co.zaresearchgate.netnih.gov However, their strong van der Waals interactions lead to agglomeration, hindering their effective dispersion in a polymer matrix. nih.gov Covalent functionalization of MWCNTs is a common approach to improve their dispersibility and interfacial bonding with the host polymer. csir.co.zaresearchgate.net
| Functionalization Approach | Potential Advantage |
| Amide bond formation | Improved dispersion and interfacial adhesion in polymer composites. |
| Diazonium chemistry | Covalent attachment to the nanotube sidewall. |
Role in Organic Electronics and Photosensitive Compositions
Aromatic amines are a crucial class of materials in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) where they are often used as hole-transporting materials. researchgate.net The electron-rich nature of the aminophenyl group in this compound suggests its potential utility in such applications. The specific electronic properties would depend on its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. There is, however, a lack of specific studies investigating the performance of this compound in organic electronic devices.
In the realm of photosensitive compositions, such as photoresists used in microlithography, amine compounds can act as quenchers or sensitizers. The specific role of this compound in such compositions has not been detailed in the available scientific literature.
Development of Novel Supramolecular Assemblies
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The molecular structure of this compound, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, as well as the aromatic ring capable of π-π interactions, provides the necessary features for the formation of ordered supramolecular structures. These assemblies could find applications in areas such as crystal engineering, drug delivery, and sensing. However, published research on the specific supramolecular assemblies formed by this compound is scarce.
Chemical Sensing and Diagnostic Applications (e.g., Labelled compounds)
Fluorescent probes are instrumental in chemical sensing and diagnostics. nih.gov The development of such probes often involves the modification of a fluorophore with a recognition moiety that selectively interacts with the analyte of interest. The aminophenyl group can be a precursor for the synthesis of various fluorophores. While the core structure of this compound could potentially be incorporated into a fluorescent sensor, there is no direct evidence in the literature of its use for this application.
In diagnostic applications, molecules can be labeled with isotopes (e.g., ¹³C, ¹⁵N) to trace their metabolic pathways or interactions. The synthesis of an isotopically labeled version of this compound could be envisioned for specific research purposes, but no such applications are currently documented.
| Application Area | Potential Role of the Compound |
| Chemical Sensing | As a building block for fluorescent probes. |
| Diagnostics | As a scaffold for labeled compounds in bioassays. |
Analytical Methodologies for Characterization and Quantification in Research Contexts
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation of molecules. By probing the interaction of electromagnetic radiation with the compound, detailed information about its atomic composition and connectivity can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of 3-(4-Aminophenyl)-N,N-dimethylpropanamide is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenyl ring will appear as a characteristic splitting pattern, typically an AA'BB' system, in the aromatic region of the spectrum. The aliphatic protons of the propanamide chain will present as multiplets, with their chemical shifts and coupling patterns providing information about their connectivity. The N,N-dimethyl groups will give rise to one or two singlets, depending on the rotational barrier around the amide C-N bond. The protons of the primary amine group on the phenyl ring will appear as a broad singlet.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (ortho to NH₂) | 6.6 - 6.8 | d | 2H |
| Aromatic (meta to NH₂) | 6.9 - 7.1 | d | 2H |
| -CH₂- (adjacent to phenyl) | 2.7 - 2.9 | t | 2H |
| -CH₂- (adjacent to C=O) | 2.4 - 2.6 | t | 2H |
| -N(CH₃)₂ | 2.9 - 3.1 | s | 6H |
| -NH₂ | 3.5 - 4.5 | br s | 2H |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule. Each unique carbon atom will give a distinct signal. The aromatic carbons will have chemical shifts in the downfield region, while the aliphatic and methyl carbons will appear in the upfield region. The carbonyl carbon of the amide group will be observed at a significantly downfield chemical shift.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 170 - 175 |
| Aromatic (C-NH₂) | 145 - 150 |
| Aromatic (CH) | 115 - 130 |
| Aromatic (C-CH₂) | 130 - 135 |
| -CH₂- (adjacent to phenyl) | 30 - 35 |
| -CH₂- (adjacent to C=O) | 35 - 40 |
| -N(CH₃)₂ | 35 - 40 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine and amide functional groups. The N-H stretching vibrations of the primary aromatic amine will appear as two distinct bands in the region of 3300-3500 cm⁻¹. nih.govwpmucdn.comorgchemboulder.comwikieducator.orglibretexts.org The C=O stretching vibration of the tertiary amide will be a strong, sharp band around 1630-1680 cm⁻¹. pearson.comdocbrown.info The C-N stretching vibrations for both the aromatic amine and the tertiary amide will also be present in the fingerprint region. orgchemboulder.comwikieducator.org
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| Primary Aromatic Amine | N-H Stretch | 3300 - 3500 | Medium (two bands) |
| Tertiary Amide | C=O Stretch | 1630 - 1680 | Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |
| Amine/Amide | C-N Stretch | 1250 - 1350 | Medium to Strong |
| Aromatic Amine | N-H Bend | 1580 - 1650 | Medium |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak ([M]⁺) would confirm the molecular weight. The fragmentation pattern can provide structural information. A common fragmentation pathway for aromatic amines is the loss of a hydrogen atom or the amine group. ecut.edu.cnhnxb.org.cn For N,N-dimethylamides, cleavage of the C-C bond alpha to the carbonyl group is a characteristic fragmentation. The presence of a nitrogen atom means the molecular ion will have an odd mass-to-charge ratio, following the nitrogen rule. jove.comntu.edu.sg
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of non-volatile organic compounds. mastelf.commoravek.compathogenia.comalwsci.com
For this compound, a reversed-phase HPLC method would typically be developed. This would involve a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape. thermofisher.comnih.gov The purity of the compound can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. mastelf.commoravek.compathogenia.comalwsci.com Method validation would be performed to ensure accuracy, precision, linearity, and sensitivity, in line with regulatory guidelines. resolvemass.ca
Advanced Structural Elucidation Techniques (e.g., X-ray Crystallography)
For an unambiguous determination of the three-dimensional structure of a molecule in the solid state, X-ray crystallography is the gold standard. uq.edu.auexcillum.comdiamond.ac.ukazolifesciences.com This technique requires a single crystal of the compound. The diffraction pattern of X-rays passing through the crystal is used to calculate the electron density map of the molecule, revealing the precise positions of all atoms and the bond lengths and angles between them. While obtaining suitable crystals can be a challenge for some organic molecules, the resulting structural information is invaluable for understanding its properties. nih.gov
Bioanalytical Method Development for Biological Studies
To study the pharmacokinetics and metabolism of this compound in biological systems, sensitive and selective bioanalytical methods are required. These methods typically involve the extraction of the analyte from a biological matrix (e.g., plasma, urine) followed by quantification using a highly sensitive analytical technique. nih.govnih.govrsc.org
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for bioanalysis due to its high sensitivity and selectivity. jfda-online.com Sample preparation is a critical step and may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences from the biological matrix. A stable isotope-labeled internal standard is often used to ensure accurate quantification. The method would be validated for parameters such as accuracy, precision, linearity, recovery, and matrix effects to ensure reliable results.
Future Directions and Emerging Research Avenues
Novel Synthetic Strategies for Enhanced Accessibility and Efficiency
Continuous flow chemistry, for instance, offers a significant advantage over conventional batch processing. By conducting reactions in a continuously flowing stream through a reactor, this technology allows for superior control over reaction parameters such as temperature, pressure, and reaction time. jst.org.in This precise control can lead to higher yields, improved purity, and enhanced safety, particularly for reactions that are highly exothermic or involve hazardous reagents. The application of flow chemistry to the synthesis of related aromatic amines has demonstrated the potential for rapid and efficient production. mdpi.com Future research will likely focus on developing a dedicated continuous flow process for 3-(4-Aminophenyl)-N,N-dimethylpropanamide, potentially involving the catalytic reduction of a nitro precursor in a packed-bed reactor.
Furthermore, the development of novel catalytic systems is a key area of investigation. The use of heterogeneous catalysts, for example, can simplify product purification and allow for catalyst recycling, contributing to a more economical and sustainable process. Research into palladium-on-carbon (Pd/C) catalyzed hydrogenations for the reduction of nitroarenes to anilines is well-established and could be optimized for the synthesis of the target compound. researchgate.net Additionally, biocatalysis, employing enzymes to carry out specific chemical transformations, presents a green and highly selective alternative to traditional chemical synthesis. nih.gov The enzymatic amidation of a suitable carboxylic acid precursor could offer a direct and environmentally friendly route to this compound.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
|---|---|---|
| Continuous Flow Chemistry | Enhanced control, higher yields, improved safety, scalability | Development of dedicated flow reactors and optimization of reaction conditions |
| Novel Catalytic Systems | Improved efficiency, selectivity, and catalyst recyclability | Exploration of heterogeneous catalysts and biocatalytic routes |
Exploration of Untapped Biological Targets and Therapeutic Areas
While the biological activity of this compound itself is not extensively documented, its structural motifs are present in molecules with known pharmacological relevance. This suggests a rich field for future investigation into its potential therapeutic applications.
One promising area is in the development of kinase inhibitors. Protein kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 4-aminophenyl moiety is a key pharmacophore in many approved and investigational kinase inhibitors. nih.gov Future research could involve the synthesis and screening of a library of derivatives of this compound to identify potent and selective inhibitors of specific kinases.
Another potential therapeutic area is in neurodegenerative diseases, such as Alzheimer's disease. The development of agents that can modulate neurotransmitter systems or inhibit key enzymes involved in the disease pathology is a major focus of current research. For instance, derivatives of 3-(4-aminophenyl)-coumarin have been investigated as potential anti-Alzheimer's agents, demonstrating inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Given the structural similarities, this compound and its analogs could be explored for similar activities.
| Potential Therapeutic Area | Rationale | Research Approach |
|---|---|---|
| Oncology | The 4-aminophenyl group is a known pharmacophore for kinase inhibitors. nih.gov | Synthesis and screening of derivatives against a panel of protein kinases. |
| Neurodegenerative Diseases | Structural similarity to compounds with activity against enzymes implicated in Alzheimer's disease. nih.gov | Evaluation of inhibitory activity against acetylcholinesterase and butyrylcholinesterase. |
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These powerful computational tools can be leveraged to accelerate the identification of new drug candidates and to predict their biological activities.
For this compound, AI and ML can be employed in several ways. In silico screening of large virtual libraries of its derivatives against various biological targets can help to prioritize compounds for synthesis and experimental testing. Predictive modeling, based on existing data for structurally related compounds, can be used to forecast the bioactivity profiles of novel analogs. nih.govnih.gov This can significantly reduce the time and resources required for early-stage drug discovery.
Furthermore, machine learning algorithms can be used to analyze complex biological data and to identify novel drug-target interactions. By training models on large datasets of known protein-ligand interactions, it may be possible to predict new biological targets for this compound and its derivatives. This data-driven approach can uncover unexpected therapeutic opportunities that might be missed by traditional screening methods.
Expansion into Diverse Advanced Materials Applications
The chemical structure of this compound, featuring a primary aromatic amine and an amide functionality, makes it a potentially valuable building block for the synthesis of advanced materials. The aromatic ring provides rigidity and thermal stability, while the amine and amide groups offer sites for polymerization and hydrogen bonding.
One potential application is in the development of high-performance polymers, such as polyamide-imides (PAIs). PAIs are known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for demanding applications in the aerospace and electronics industries. google.com The synthesis of PAIs often involves the reaction of a diisocyanate with a trimellitic anhydride. The amine group of this compound could be modified to a diisocyanate, or the compound itself could be incorporated as a comonomer to tailor the properties of the resulting polymer.
The presence of the aromatic amine also suggests potential applications in the field of conductive polymers. Polyaniline, a well-known conductive polymer, is synthesized from the oxidation of aniline. By incorporating this compound into aniline polymerization, it may be possible to create new conductive materials with modified properties, such as improved processability or solubility.
Sustainable Synthesis and Environmental Considerations in Chemical Research
The principles of green chemistry are increasingly guiding the development of new chemical processes. For this compound, future research will undoubtedly focus on developing more sustainable and environmentally friendly synthetic routes.
A key aspect of green chemistry is the concept of atom economy, which measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. Future synthetic strategies for this compound will aim to maximize atom economy by designing reactions that minimize the formation of byproducts.
The choice of solvent is another critical factor in the environmental impact of a chemical process. Traditional volatile organic compounds (VOCs) are often toxic and contribute to air pollution. Research into the use of greener solvents, such as bio-based solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME), is gaining traction. mdpi.com The development of a synthesis for this compound that utilizes such green solvents would represent a significant step towards a more sustainable chemical industry. Furthermore, the use of solvents like 3-methoxy-N,N-dimethylpropanamide has been explored for the synthesis of high-performance polymers, indicating a move towards more environmentally benign options in related fields. rsc.org
| Green Chemistry Principle | Application to Synthesis | Potential Impact |
|---|---|---|
| Atom Economy | Designing synthetic routes that minimize waste. | Reduced environmental footprint and lower production costs. |
| Use of Greener Solvents | Replacing traditional VOCs with bio-based or less toxic alternatives. mdpi.com | Reduced air pollution and improved worker safety. |
| Biocatalysis | Employing enzymes for selective transformations. nih.gov | Milder reaction conditions and reduced use of hazardous reagents. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
